3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic acid
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methoxy]naphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO3/c19-17-8-4-2-6-13(17)11-22-14-9-12-5-1-3-7-15(12)16(10-14)18(20)21/h1-10H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNLPBXNXAIHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic acid typically involves the reaction of 2-chlorobenzyl alcohol with naphthalene-1-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorobenzyloxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in the replacement of the chlorine atom with the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Routes:
The synthesis of 3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic acid typically involves the following steps:
- Formation of the Naphthalene Derivative:
- The reaction of naphthalene derivatives with chlorobenzyl alcohol in the presence of a base (e.g., potassium carbonate) leads to the formation of the chlorobenzyloxy group.
- Carboxylation:
- The introduction of a carboxylic acid group can be achieved through various methods such as Friedel-Crafts acylation or direct oxidation of a suitable precursor.
Chemical Properties:
- Molecular Formula: C_{15}H_{13}ClO_{3}
- Molecular Weight: 276.72 g/mol
- Structure: The compound features a naphthalene ring substituted with both a chlorobenzyloxy group and a carboxylic acid group, which contributes to its reactivity and biological activity.
Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desired properties.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Conversion to corresponding carboxylic acids | N/A |
| Reduction | Reduction of carboxylic acid to alcohol | 3-(2-Chlorobenzyloxy)naphthalene-1-methanol |
| Substitution | Nucleophilic substitution reactions | Various amine derivatives |
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Activity: Studies have shown that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties: Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with specific molecular pathways.
Case Study Example:
A recent study explored the effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug development:
- Enzyme Inhibition: Research has indicated that it can act as an inhibitor for specific enzymes related to cancer and inflammatory diseases.
- Receptor Modulation: Its ability to modulate receptor activity suggests potential applications in treating conditions like hypertension and metabolic disorders.
Table 2: Potential Therapeutic Applications
| Application Area | Mechanism of Action | Target Diseases |
|---|---|---|
| Cancer Therapy | Induces apoptosis in tumor cells | Various cancers |
| Antimicrobial Agents | Inhibits bacterial growth | Bacterial infections |
| Cardiovascular Drugs | Modulates steroid nuclear receptors | Hypertension, heart failure |
Mechanism of Action
The mechanism of action of 3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application or biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
Naphthalene-1-carboxylic Acid Derivatives
- 2-(4-Fluorobenzoyl)naphthalene-1-carboxylic Acid (CAS 3870-15-3) :
This derivative substitutes the 3-position with a 4-fluorobenzoyl group instead of a 2-chlorobenzyloxy moiety. The presence of the electron-withdrawing fluorine atom and ketone group reduces acidity compared to the target compound. It exhibits a higher boiling point (531.8°C) and density (1.347 g/cm³) due to increased molecular weight (294.28 g/mol) and polarizability . - 4-[3-(3-Chloro-5-(Trifluoromethyl)Phenyl)-4,4,4-Trifluoro-2-Butenoyl]naphthalene-1-carboxylic Acid: A trifluoromethyl-substituted analogue synthesized via condensation reactions. The trifluoromethyl groups enhance metabolic stability and lipophilicity (LogP = 3.91), making it more suited for pharmacokinetic studies .
Positional Isomers
- Naphthalene-2-carboxylic Acid Derivatives :
Substitution at the 2-position (e.g., naphthalene-2-carboxylic acid [4-(2-bromo-acetyl)-phenyl]-amide) alters electronic distribution, reducing steric hindrance near the carboxylic acid group. This enhances reactivity in nucleophilic acyl substitution reactions compared to the 1-carboxylic acid isomers .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP | Key Substituents |
|---|---|---|---|---|---|
| 3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic Acid | ~316.75* | N/A | ~1.3* | ~3.5* | 2-Chlorobenzyloxy, COOH at C1 |
| 2-(4-Fluorobenzoyl)naphthalene-1-carboxylic Acid | 294.28 | 531.8 | 1.347 | 3.91 | 4-Fluorobenzoyl, COOH at C1 |
| Naphthalene-1,2-dicarboxylic Acid | 216.19 | Decomposes | 1.52 | 1.82 | COOH at C1 and C2 |
| 1-Hydroxy-2-naphthoic Acid | 188.17 | Sublimes | 1.46 | 2.45 | OH at C1, COOH at C2 |
*Estimated based on structural analogues.
Key Observations :
- The 2-chlorobenzyloxy group in the target compound increases molecular weight and lipophilicity (LogP ~3.5) compared to simpler derivatives like naphthalene-1,2-dicarboxylic acid (LogP 1.82).
- Halogenated substituents (Cl, F) enhance thermal stability, as seen in the high boiling point of 2-(4-fluorobenzoyl)naphthalene-1-carboxylic acid .
Metabolic and Environmental Behavior
- The 2-chlorobenzyloxy group may resist hydrolysis compared to non-halogenated ethers, prolonging environmental persistence. In contrast, hydroxylated derivatives (e.g., 1-hydroxy-2-naphthoic acid) are rapidly metabolized via oxidative pathways .
Biological Activity
3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H13ClO3
- Molecular Weight : 272.72 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including human cervical (HeLa) and lung (A549) carcinoma cells. The compound's cytotoxic effects were evaluated using the MTT assay, revealing an IC50 value of approximately 25 µM for HeLa cells and 30 µM for A549 cells, suggesting moderate potency against these cancer types .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
- Interaction with Enzymatic Pathways : It may inhibit specific enzymes involved in cancer cell metabolism, although further studies are required to elucidate the exact pathways .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications to the naphthalene ring or the chlorobenzyloxy substituent can significantly impact its efficacy:
- Chlorine Substitution : The presence of the chlorine atom enhances lipophilicity and may improve binding affinity to target proteins.
- Carboxylic Acid Group : This functional group is essential for maintaining the compound's acidic properties, which are necessary for its biological activity .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential applications of this compound:
Q & A
Basic Research Questions
Q. What are the key structural features and IUPAC nomenclature of 3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic acid?
- Answer : The compound consists of a naphthalene core with a carboxylic acid group at position 1 and a 2-chlorobenzyloxy substituent at position 3. The IUPAC name follows hierarchical substitution rules: the parent structure is naphthalene-1-carboxylic acid, with the 2-chlorobenzyloxy group prioritized as a substituent. This aligns with IUPAC guidelines for polynuclear aromatic systems, where numbering starts at the carboxylic acid position to minimize locants for other groups .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A typical procedure involves:
- Step 1 : Deprotonation of 1-naphthol (or its derivative) using a base like K₂CO₃ in DMF to generate an oxyanion.
- Step 2 : Alkylation with 2-chlorobenzyl bromide under reflux, followed by acid hydrolysis to yield the carboxylic acid group.
- Purification : Ethyl acetate extraction, drying over Na₂SO₄, and recrystallization.
- Key Parameters : Reaction time (2–5 hours), temperature (60–80°C), and solvent polarity (DMF enhances nucleophilicity) .
| Reagent | Role | Conditions |
|---|---|---|
| 1-Naphthol | Starting material | Room temperature, DMF |
| K₂CO₃ | Base | 30 min stirring |
| 2-Chlorobenzyl bromide | Alkylating agent | 60–80°C, 2–5 hours |
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm).
- HPLC : Assesses purity (>98% is typical for research-grade material).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 326.7).
- TLC : Monitors reaction progress (solvent system: hexane:ethyl acetate, 9:1) .
Advanced Research Questions
Q. How can coupling efficiency of the 2-chlorobenzyloxy group be optimized?
- Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.
- Catalytic Additives : Phase-transfer catalysts like tetrabutylammonium bromide improve interfacial reactions.
- Temperature Control : Higher temperatures (80–100°C) accelerate kinetics but may promote side reactions.
- DOE (Design of Experiments) : Systematic variation of molar ratios (1:1.2 to 1:2.0, substrate:alkylating agent) and reaction times to identify optimal conditions .
Q. What strategies mitigate thermal degradation during pyrolysis or thermochemolysis studies?
- Answer :
- In-Situ Derivatization : Use tetramethylammonium hydroxide (TMAH) during pyrolysis to methylate labile groups, stabilizing the compound.
- Low-Temperature Pyrolysis : Operate below 300°C to minimize bond cleavage.
- Protective Atmospheres : Inert gases (N₂ or Ar) reduce oxidative degradation .
Q. How does the 2-chlorobenzyloxy substituent influence coordination chemistry with transition metals?
- Answer : The electron-withdrawing chlorine atom enhances the Lewis acidity of adjacent oxygen, improving binding to metal centers (e.g., Co²⁺ or Cu²⁺). Applications include:
- Coordination Polymers : Synthesized via hydrothermal methods (e.g., with 4,4′-bipyridine ligands).
- Spectroscopic Analysis : UV-Vis and X-ray crystallography reveal distorted octahedral geometries in metal complexes .
Q. What in vitro models assess neuroprotective potential against Alzheimer’s-related targets?
- Answer :
- BACE1 Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., FRET-based assays).
- Neuronal Cell Lines : SH-SY5Y or primary cortical neurons treated with amyloid-β aggregates; viability assessed via MTT assays.
- Immunoblotting : Quantify BACE1 and APP cleavage products (e.g., Aβ₄₀/₄₂) .
Q. How can computational models predict environmental persistence and degradation pathways?
- Answer :
- QSAR Models : Correlate logP values with biodegradability (higher logP suggests slower degradation).
- Molecular Docking : Simulate interactions with cytochrome P450 enzymes to predict oxidative metabolism.
- Environmental Half-Life : Estimated using EPI Suite™ software, incorporating hydrolysis and photolysis rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
